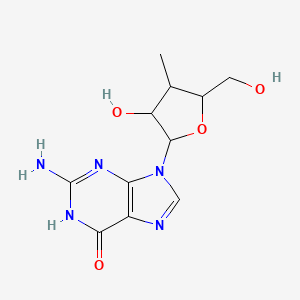

3'-Deoxy-3'-methylguanosine

Description

Significance of Nucleoside Analogs in Chemical Biology and Therapeutics

Nucleoside analogs are synthetic molecules that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. azolifesciences.com Comprised of a modified nucleic acid analog, a sugar, and one to three phosphate (B84403) groups, these compounds have become indispensable tools in the fields of chemical biology and therapeutics. azolifesciences.com Their structural similarity to endogenous nucleosides—adenosine (B11128), guanosine (B1672433), cytidine, and uridine (B1682114)—allows them to be recognized and utilized by cellular or viral enzymes.

Once inside a cell, nucleoside analogs are typically phosphorylated by nucleoside kinases to form their active mono-, di-, and triphosphate forms. azolifesciences.com These activated analogs can then interfere with critical cellular processes. Their primary mechanisms of action include:

Competitive inhibition of key enzymes: They can block the activity of enzymes essential for DNA or RNA synthesis, such as DNA and RNA polymerases, ribonucleotide reductases, or nucleoside phosphorylases.

Chain termination: Incorporation of a modified nucleoside into a growing DNA or RNA strand can halt further elongation, a process known as chain termination. This is often due to the absence of a 3'-hydroxyl group, which is necessary for the next nucleotide to be added. azolifesciences.comnih.gov

Induction of mutations: Some analogs can be incorporated into nucleic acids and alter their base-pairing properties, leading to mutations during subsequent rounds of replication. azolifesciences.com

These mechanisms have been successfully exploited in the development of a wide range of therapeutic agents. Nucleoside analogs are a cornerstone of antiviral therapy , with prominent examples including acyclovir (B1169) for herpes simplex virus (HSV) and zidovudine (B1683550) for human immunodeficiency virus (HIV). azolifesciences.comnumberanalytics.com In anticancer therapy , drugs like 5-fluorouracil (B62378) and gemcitabine (B846) disrupt DNA synthesis in rapidly dividing cancer cells. azolifesciences.comnumberanalytics.com Beyond these applications, nucleoside analogs are also being explored for their potential as antibacterial and immunomodulatory agents. azolifesciences.comnih.gov

In the realm of chemical biology , nucleoside analogs serve as powerful research reagents. numberanalytics.com They are used to probe the structure and function of nucleic acids, label DNA for detection and quantification, and expand the genetic alphabet in synthetic biology applications. numberanalytics.comnih.gov The ability to chemically synthesize and structurally optimize these molecules provides a versatile platform for developing novel drugs and research tools.

Contextualizing 3'-Deoxy-3'-methylguanosine within the Modified Nucleoside Landscape

This compound is a purine (B94841) nucleoside analog, a class of compounds characterized by modifications to the guanine (B1146940) base or the ribose sugar. medchemexpress.com Specifically, it belongs to a subset of nucleosides where the hydroxyl group at the 3' position of the ribose sugar is replaced by a methyl group. This structural alteration is significant because the 3'-hydroxyl group is crucial for the phosphodiester bond formation that extends a nucleic acid chain.

The modification at the 3' position places this compound in the category of potential chain terminators of RNA synthesis. trilinkbiotech.commedchemexpress.com By mimicking the natural nucleoside guanosine, it can be recognized by RNA polymerases. However, once incorporated into a growing RNA strand, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide, thereby terminating the elongation process. medchemexpress.com

This mechanism of action is a hallmark of many antiviral and anticancer nucleoside analogs. azolifesciences.com For instance, 3'-O-Methylguanosine, a closely related compound, has been shown to inhibit early virus-specific RNA synthesis. medchemexpress.com Purine nucleoside analogs, as a broader class, exhibit significant antitumor activity by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). medchemexpress.commedchemexpress.com

The study of this compound and its relatives contributes to a deeper understanding of the structure-activity relationships of nucleoside analogs. acs.org Research into compounds with modifications at the 2' and 3' positions of the ribose sugar has been particularly fruitful in the development of inhibitors for viral polymerases, such as the one found in the Hepatitis C virus. acs.org The exploration of such modified nucleosides continues to be a promising avenue for the discovery of new therapeutic agents. nih.gov

Detailed Research Findings

Research into this compound has primarily focused on its potential as an inhibitor of nucleic acid synthesis, a characteristic shared by many antiviral and anticancer agents.

Antiviral and Anticancer Potential

As a purine nucleoside analog, this compound is investigated for its potential to interfere with the replication of viruses and the proliferation of cancer cells. The core principle behind this is its ability to act as a chain terminator during RNA synthesis. medchemexpress.com Purine nucleoside analogs, in general, are known to possess broad antitumor activity, often by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.commedchemexpress.comchemsrc.com

While specific in-vivo or extensive in-vitro studies on this compound are not widely detailed in the provided context, its structural similarity to other researched compounds offers insights. For example, the related compound 3'-Deoxy-3'-fluoroadenosine has demonstrated antiviral activity against several flaviviruses. nih.gov Furthermore, phosphoramidate (B1195095) prodrugs of 3'-deoxyadenosine are being developed as potential anticancer agents to overcome metabolic limitations of the parent compound. acs.org

The table below summarizes the key characteristics and research context for this compound and related analogs.

| Compound Name | Classification | Primary Mechanism of Action (Postulated) | Research Area |

| This compound | Purine Nucleoside Analog | RNA Chain Terminator | Antiviral, Anticancer |

| 3'-Deoxy-3'-fluoroadenosine | Purine Nucleoside Analog | RNA/DNA Chain Terminator | Antiviral (Flaviviruses) |

| 3'-O-Methylguanosine | Purine Nucleoside Analog | RNA Chain Terminator | Antiviral |

| 3'-Deoxyadenosine (Cordycepin) | Purine Nucleoside Analog | RNA Chain Terminator, Apoptosis Induction | Anticancer |

The development of nucleoside analogs often involves creating prodrugs to enhance their delivery and activation within cells. For instance, phosphoramidate derivatives of nucleosides have been synthesized to bypass the initial phosphorylation step, which can be a rate-limiting factor in their activation. researchgate.net This approach has been explored for analogs of gemcitabine and fluorinated pyrimidines to improve their anticancer efficacy. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMRHFMVVSLFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Deoxy 3 Methylguanosine and Its Analogs

Chemical Synthesis Strategies

The chemical synthesis of 3'-Deoxy-3'-methylguanosine and its analogs is a multi-step process that often involves the strategic modification of the ribofuranose sugar and the guanine (B1146940) base. Researchers have developed various methods to achieve the desired stereochemistry and functionalization.

Stereoselective Approaches for Ribofuranose Modification

Achieving the correct stereochemistry at the 3'-position of the ribofuranose ring is a significant challenge in the synthesis of this compound. Stereoselective synthesis is crucial as the biological activity of nucleoside analogs is often highly dependent on their three-dimensional structure. nih.gov One common strategy involves the use of chiral starting materials, such as (S)-carvone, which can be subjected to reactions like 1,3-dipolar cycloaddition to create complex, stereochemically defined scaffolds. mdpi.com Another approach is the stereoselective reduction of a ketone intermediate, which can lead to the desired diastereomer with high selectivity. mdpi.com These methods are essential for producing enantiomerically pure compounds.

Derivatization at the 3'-Position of the Sugar Moiety

Modification at the 3'-position of the sugar is a key step in the synthesis of this compound. This often involves the introduction of various substituents to alter the compound's properties. For instance, the synthesis of 3'-substituted 2',3'-dideoxyribonucleosides has been explored. acs.org Additionally, the introduction of an exocyclic methylene (B1212753) group at the 3'-position has been achieved through Wittig olefination reactions, and this group can be further modified, for example, through catalytic hydrogenation to yield a 3'-methyl substituent. acs.org The derivatization can also include the introduction of other functional groups like fluorine, as seen in 3'-Deoxy-3'-fluoroguanosine.

Introduction of Methyl and Other Alkyl Substituents

The introduction of a methyl group at the 3'-position of the ribose sugar is a defining feature of this compound. Historically, this has been a challenging process, often requiring multiple protection and deprotection steps. acs.org Traditional methods have utilized reagents like methyl iodide or dimethyl sulfate (B86663) after deprotonating the hydroxyl groups with a strong base. acs.org More recent and milder methods aim to mimic enzymatic transformations. One such approach uses a Wittig reagent and methanol (B129727) to generate a methyl sulfonium (B1226848) mimic in situ, which can efficiently methylate the nucleoside without the need for protecting groups. acs.org Other strategies include the use of trimethylphosphate as a methylating agent, although this may require higher temperatures. acs.org Free-radical coupling reactions have also been employed to introduce alkyl groups at the 3'-position. researchgate.netacs.org

Modifications of the Guanine Base

While the primary focus is often on the sugar moiety, modifications to the guanine base can also be integral to the synthesis of novel analogs. The guanine base can be modified at various positions, such as the C-6 or O6-position, to create derivatives with altered properties. rsc.orgnih.gov For example, O6-(benzotriazol-1-yl) guanosine (B1672433) derivatives can be synthesized and subsequently reacted with a range of nucleophiles to introduce different substituents at the C-6 position. rsc.org During solid-phase synthesis of oligonucleotides, the lactam function of guanine can react with phosphoramidite (B1245037) reagents, a side reaction that can be prevented by protecting the O6-position. researchgate.net Furthermore, modifications at the N2 position of guanine are also possible, for instance, through the use of an N2-[2-(4-tert-butylphenoxy)-acetyl] protecting group during the synthesis of 6-seleno-deoxyguanosine. oup.com

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods to create efficient and selective synthetic routes. This approach is particularly valuable for the synthesis of complex molecules like nucleoside analogs. mdpi.com

Regioselective and Stereospecific Enzymatic Steps

The enzymatic toolkit for nucleoside modification is diverse, with several classes of enzymes being particularly relevant for the synthesis of this compound and its analogs. researchgate.net These include hydrolases for modifying the sugar moiety and nucleoside phosphorylases for constructing the crucial glycosidic bond. researchgate.netnih.gov

Hydrolase-Catalyzed Regioselective Acylation and Deacylation

Hydrolases, particularly lipases and proteases, are widely employed for the regioselective acylation and deacylation of the hydroxyl groups on the sugar portion of nucleosides. researchgate.netresearchgate.net This strategy is pivotal for temporarily blocking certain hydroxyl groups while allowing chemical modification at another. For instance, the selective acylation of the 5'-hydroxyl group of a guanosine precursor is a common step. This leaves the 3'-hydroxyl group accessible for subsequent chemical modifications, such as the introduction of a methyl group.

The choice of enzyme, solvent, and acyl donor can precisely control the site of modification. Lipase (B570770) B from Candida antarctica (CAL-B) is frequently used and often shows a strong preference for acylating the primary 5'-hydroxyl group. researchgate.netmdpi.com Conversely, other enzymes, such as lipase from Pseudomonas cepacia (PSL-C), can be directed to acylate the secondary 3'-hydroxyl group under specific conditions. researchgate.netmdpi.com This high degree of control is a significant advantage over chemical methods. mdpi.com The enzymatic deprotection of a fully acylated nucleoside can also be achieved with high regioselectivity. researchgate.net

Below is a table summarizing research findings on the regioselective enzymatic acylation of nucleoside precursors, a key step in the synthesis of analogs.

Table 1: Regioselective Enzymatic Acylation of Nucleoside Precursors

| Enzyme | Substrate | Acyl Donor | Solvent | Regioselectivity (Position Acylated) | Yield (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | 2'-Deoxynucleosides | Vinyl acetate | Tetrahydrofuran | 5'-OH | >90 |

| Pseudomonas cepacia Lipase (PSL-C) | 2'-Deoxynucleosides | Oxime carbonate | Dioxane | 3'-OH | High |

| Subtilisin Protease | Uridine (B1682114) | - (Deacylation) | Aqueous Buffer | 5'-OH (deacylated) | ~100 |

This table is a representation of typical results found in the literature. researchgate.netmdpi.comresearchgate.netox.ac.uk Actual yields and selectivities can vary based on specific reaction conditions.

Stereospecific Glycosidic Bond Formation

The formation of the N-glycosidic bond between the purine (B94841) base and the sugar moiety is a critical step that defines the nucleoside's identity and biological activity. Nucleoside phosphorylases (NPs) are the enzymes of choice for this transformation, as they catalyze the reversible phosphorolysis of a nucleoside to form a sugar-1-phosphate and the free base. nih.gov In the synthetic direction, an NP can couple a modified sugar, such as 3-deoxy-3-methyl-ribose-1-phosphate, with a purine base like guanine. nih.gov

This enzymatic reaction is highly stereospecific, almost exclusively producing the β-anomer, which is the stereochemistry found in naturally occurring nucleosides. researchgate.net This avoids the formation of the undesired α-anomer, a common issue in chemical glycosylation methods. Both purine nucleoside phosphorylases (PNPs) and uridine phosphorylases (UPs) can be used in a process known as transglycosylation, where a readily available nucleoside serves as the donor of the glycosyl moiety to a modified base. beilstein-journals.org The substrate specificity of NPs can vary depending on their source, with enzymes from mesophilic and thermophilic organisms offering different operational advantages. nih.gov

The table below details the components of a stereospecific enzymatic glycosylation reaction.

Table 2: Stereospecific Glycosidic Bond Formation via Nucleoside Phosphorylases

| Enzyme Type | Donor Substrate | Acceptor Base | Product | Key Feature |

|---|---|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | 3-deoxy-3-methyl-α-D-ribofuranose-1-phosphate | Guanine | This compound | Stereospecific formation of β-glycosidic bond |

| Purine Nucleoside Phosphorylase (PNP) | Guanosine | Modified Purine Base | Modified Purine Nucleoside | Transglycosylation |

This table illustrates the general principles of enzymatic nucleoside synthesis. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of 3 Deoxy 3 Methylguanosine Analogs

Correlates Between Conformational Preferences and Biological Activity

The three-dimensional conformation of nucleoside analogs is a critical determinant of their interaction with biological targets. For guanosine (B1672433) analogs, the orientation of the purine (B94841) base relative to the sugar moiety, described as syn or anti, and the puckering of the ribose ring (C2'-endo or C3'-endo), significantly influence their activity.

In purine ribonucleosides, a preference for the C3'-endo (North or N) sugar pucker is often correlated with an anti glycosidic bond conformation. bibliotekanauki.pl Conversely, a C2'-endo (South or S) pucker is more commonly associated with a syn conformation, which can be stabilized by a hydrogen bond between the 5'-OH of the sugar and the N3 of the purine base. bibliotekanauki.pl For instance, studies on N2-substituted guanosine analogs revealed that the introduction of a bulky butylphenyl group increases the preference for the North (N) sugar pucker and an anti conformation. bibliotekanauki.pl This conformational shift is thought to arise from steric hindrance, which destabilizes the syn form. bibliotekanauki.pl

Locked nucleic acid (LNA) caps, which lock the ribose into a C3′-endo conformation via a methylene (B1212753) bridge, have been shown to increase the translational efficiency and stability of mRNAs, highlighting the functional importance of this specific sugar pucker. nih.gov Modifications that alter the sugar conformation can impact the binding to enzymes such as kinases and phosphorylases, which are often crucial for the activation of nucleoside analog prodrugs.

Impact of Substituent Variations on the Purine Ring for Activity

Modifications to the purine ring of guanosine analogs are a key strategy in drug design to enhance potency and selectivity. The position and nature of these substituents can drastically alter the molecule's biological profile.

For efficient depletion of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, an allyl or benzyl (B1604629) group attached to the exocyclic oxygen at the C6 position of a 2-aminopurine (B61359) derivative is a crucial structural requirement. nih.gov Activity is generally maintained with various substituents at the N9 position, but substitution at the N7 position leads to a complete loss of activity. nih.gov Similarly, replacing the exocyclic oxygen at C6 with sulfur results in inactive compounds. nih.gov

In the context of antiviral activity against Hepatitis C Virus (HCV), the development of 7-deazaadenosine derivatives has shown promise. These analogs are activated in cancer cells through phosphorylation. researchgate.net The substitution pattern on the purine ring also dictates the site of nucleophilic attack and subsequent ring-opening in basic media. wur.nl

Furthermore, methylation at the N7 position of guanosine is a feature of the 5' cap structure in eukaryotic mRNA and is essential for efficient translation initiation. nih.gov However, modifications at the C8 position of 7-methylguanosine (B147621), even with a small methyl group, have been shown to significantly decrease the affinity for the cap-binding protein eIF4E. acs.org

Table 1: Impact of Purine Ring Modifications on Biological Activity

| Compound/Modification Class | Target | Key Structural Feature | Effect on Activity | Reference |

|---|---|---|---|---|

| O6-benzylguanine derivatives | O6-alkylguanine-DNA alkyltransferase (AGT) | Allyl or benzyl group at O6 of 2-aminopurine | Required for efficient AGT depletion | nih.gov |

| 7-substituted O6-benzylguanine | AGT | Substitution at N7 | Complete loss of activity | nih.gov |

| 2-amino-6-(benzylthio)purine | AGT | Sulfur at C6 instead of oxygen | Inactive | nih.gov |

| 7-deazaadenosine derivatives | HCV / Cancer cells | 7-deaza modification | Potent inhibitors, activated by phosphorylation | researchgate.net |

| C8-modified 7-methylguanosine | eIF4E (cap-binding protein) | Substituent at C8 | Decreased binding affinity | acs.org |

Role of Modifications on the Ribose Moiety, including the 3'-Position, in Efficacy

The ribose moiety of nucleosides is a frequent target for modification to improve drug-like properties. Alterations at the 2' and 3' positions are particularly significant.

The removal or methylation of the 3'-OH group of 7-methylguanosine in "anti-reverse" cap analogs (ARCAs) prevents their incorrect incorporation during mRNA synthesis, leading to more than double the translational efficiency compared to mRNAs with unmodified caps. nih.govacs.org Specifically, 3'-deoxy-7-methylguanosine is a key component in some ARCAs. nih.gov

Methylation at the 2'-OH position (2'-O-methylation) is a common natural RNA modification that stabilizes the 3'-endo ribose conformation, which is characteristic of A-form RNA. mdpi.comnih.gov This modification enhances the thermal stability of RNA duplexes and protects against nuclease degradation. nih.gov In drug design, 2'-deoxy-2'-fluoro modifications are used in clinically approved siRNAs to enhance metabolic stability and efficacy. acs.org The introduction of a methyl group at the 2'-position of guanosine, when combined with a ProTide phosphoramidate (B1195095) moiety, has been shown to significantly increase anti-HCV activity. nih.gov

Studies on adenosine (B11128) analogs have demonstrated that replacing the 3'-hydrogen with a methyl group can increase activity at adenosine receptors, whereas a similar modification at the 4'-position leads to a decrease in activity. nih.gov Fluorination of the ribose, particularly at the 2'-position, can enhance metabolic stability and antiviral activity. mdpi.com For example, 2'-deoxy-2'-fluoro-2'-C-methyluridine is a precursor to the potent anti-HCV drug sofosbuvir (B1194449). mdpi.com

Table 2: Effect of Ribose Modifications on Nucleoside Analog Efficacy

| Modification | Position | Effect | Example Compound/Application | Reference |

|---|---|---|---|---|

| Deoxygenation (Deoxy) | 3' | Prevents reverse incorporation in mRNA capping | 3'-deoxy-7-methylguanosine (ARCA) | nih.govacs.org |

| Methylation (O-Me) | 2' | Stabilizes C3'-endo conformation, increases stability | Natural RNAs, siRNAs | mdpi.comnih.gov |

| Methylation (C-Me) | 2' | Increases anti-HCV activity (with ProTide) | 2'-methylguanosine derivatives | nih.gov |

| Methylation (C-Me) | 3' | Increases activity at adenosine receptors | 3'-methyladenosine analogs | nih.gov |

| Fluorination (F) | 2' | Enhances metabolic stability and antiviral activity | 2'-deoxy-2'-fluoro-2'-C-methyluridine (Sofosbuvir precursor) | mdpi.com |

Stereochemical Considerations for Antiviral and Antitumor Profiles

The stereochemistry of a nucleoside analog is a fundamental aspect of its biological activity, as enzymes and receptors are highly stereospecific. Differences in the stereochemical configuration can lead to significant variations in efficacy and toxicity. acs.org

In the case of phosphoramidate prodrugs (ProTides), such as sofosbuvir, the stereochemistry at the phosphorus center is critical. The Sp isomer of sofosbuvir is reported to be substantially more potent in vitro than its Rp isomer. mdpi.comacs.org This difference in activity is attributed to the stereospecific interactions with the viral polymerase and the enzymes responsible for intracellular activation.

Similarly, for the anti-RSV (respiratory syncytial virus) drug candidate ALS-8176, a double prodrug of a 2'-fluoro-4'-chloromethyl-cytidine analog, the Sp isomer was found to be 6-fold more potent in HCV replicon assays and delivered 3-fold higher levels of the active triphosphate form to primary human hepatocytes compared to the Rp isomer. nih.gov

The stereochemistry of the ribose sugar itself is also paramount. The natural (2R,3R,4S,5R) configuration of the ribofuranose in nucleosides is crucial for recognition by many viral and cellular enzymes. Inversion of this stereochemistry can disrupt these interactions, leading to a loss of biological activity.

Table 3: Stereochemical Impact on Antiviral/Antitumor Activity

| Compound Class | Stereochemical Feature | More Active Isomer | Observed Effect | Reference |

|---|---|---|---|---|

| Phosphoramidate Prodrugs (e.g., Sofosbuvir) | Chirality at Phosphorus | Sp | Significantly more potent in vitro | mdpi.comacs.org |

| ALS-8176 (anti-RSV) | Chirality at Phosphorus | Sp | 6-fold more potent in replicon assays | nih.gov |

| General Nucleoside Analogs | Ribose Ring Stereochemistry | Natural (2R,3R,4S,5R) | Essential for enzyme recognition |

Advanced Applications of 3 Deoxy 3 Methylguanosine Analogs in Molecular Biology Research

Design and Application in Messenger RNA (mRNA) Cap Analogs

The 5' cap structure of eukaryotic messenger RNA (mRNA), typically a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge, is crucial for its stability, transport, and translation. researchgate.net Synthetic cap analogs are invaluable tools for the in vitro synthesis of capped mRNAs. However, conventional cap analogs like m7GpppG can be incorporated in both the correct and reverse orientations during in vitro transcription, as RNA polymerases can initiate from the 3'-OH group of either guanosine (B1672433) residue. researchgate.netnih.gov This leads to a significant portion of transcripts with non-functional reverse caps, which diminishes their translational efficiency. researchgate.netnih.gov

Synthesis of Anti-Reverse Cap Analogs (ARCAs) Incorporating 3'-Deoxy-7-methylguanosine

To address the issue of reverse incorporation, "anti-reverse" cap analogs (ARCAs) were developed. A key strategy in the design of ARCAs is the modification of the 3'-hydroxyl group of the 7-methylguanosine (m7G) moiety. researchgate.net By removing this hydroxyl group to create a 3'-deoxy-7-methylguanosine, the RNA polymerase is prevented from initiating transcription from the m7G nucleotide, ensuring that the cap analog is incorporated exclusively in the correct orientation. researchgate.netnih.govgoogle.com

The synthesis of P1-3'-deoxy-7-methylguanosine-5' P3-guanosine-5' triphosphate, a type of ARCA, involves the formation of a pyrophosphate bond. nih.gov This is often achieved in anhydrous dimethylformamide, utilizing the catalytic properties of zinc salts. nih.gov The resulting ARCA, when used in in vitro transcription, produces mRNAs that are capped only in the forward orientation. nih.govgoogle.com This was a significant breakthrough, as it allowed for the production of homogenous, biologically active capped mRNA. researchgate.net

Optimization of In Vitro Transcription Systems for Capped RNA Production

The use of ARCAs, including those with a 3'-deoxy modification on the m7G, has been a cornerstone in optimizing in vitro transcription systems for producing high-quality capped RNA. neb.com Standard in vitro transcription reactions for generating capped mRNA involve including the cap analog along with the four standard nucleotide triphosphates, typically at a higher concentration than GTP to favor initiation with the cap analog. neb.com

Several factors have been identified to optimize the yield and capping efficiency when using ARCAs:

Buffer Composition: Changing the transcription buffer from Tris-HCl to HEPES-KOH has been shown to improve capping efficiency. oup.com

Magnesium Concentration: The concentration of magnesium ions is a critical factor that affects both the yield of the transcription reaction and the efficiency of cap incorporation. acs.org

Cap Analog Concentration: The concentration of the ARCA itself is a key parameter to optimize for achieving high capping efficiencies, with studies indicating that concentrations between 8-10 mM can lead to capping efficiencies of up to 90%. acs.org

RNA Polymerase Variants: The use of mutant T7 RNA polymerases has been shown to enhance the incorporation efficiency of certain cap analogs. oup.com

These optimizations ensure a high proportion of the synthesized RNA is correctly capped, which is essential for its subsequent use in research and therapeutic applications. neb.comfishersci.com

Enhancement of Translational Efficiency of Synthesized mRNAs

A primary advantage of using ARCAs based on 3'-deoxy-7-methylguanosine is the significant enhancement in the translational efficiency of the resulting mRNAs. nih.gov Since ARCAs prevent the formation of reverse caps, virtually 100% of the capped transcripts are functional and can be efficiently recognized by the translation machinery. fishersci.comnih.gov

Studies have demonstrated that mRNAs capped with ARCAs are translated much more efficiently than those produced with standard cap analogs. For instance, in a rabbit reticulocyte lysate system, the translational efficiency of ARCA-capped transcripts was found to be 2.3- to 2.6-fold higher than that of mRNAs capped with conventional m7GpppG. nih.gov This increase is attributed to the elimination of translationally inactive, reverse-capped mRNAs from the population. nih.gov Further modifications to the ARCA structure, such as increasing the number of phosphate (B84403) groups, have led to even greater enhancements in translational efficiency. nih.govnih.gov

| Cap Analog | Modification | Relative Translational Efficiency (compared to m7GpppG) | Reference |

|---|---|---|---|

| m7GpppG | Standard Cap | 1.00 | nih.gov |

| m73′dGpppG | Anti-Reverse (3'-deoxy) | ~2.3-2.6 | nih.gov |

| b7m3′-OGp4G | Anti-Reverse (N7-benzyl, 3'-O-methyl, tetraphosphate) | 2.87 | nih.gov |

Probes for Investigating Nucleic Acid Structure and Dynamics

Analogs of 3'-deoxyguanosine (B57647) can be incorporated into oligonucleotides to serve as probes for studying the structure and dynamics of nucleic acids. glenresearch.comnih.gov Fluorescent base analogs, for instance, are powerful tools for probing local structural changes and dynamic motions within DNA and RNA. acs.org While the direct use of 3'-Deoxy-3'-methylguanosine as a fluorescent probe is not extensively documented, the principle of using modified nucleosides for such purposes is well-established. These probes can be used in techniques like X-ray crystallography to gain high-resolution structural insights. glenresearch.com

Tools for Elucidating Enzyme Reaction Mechanisms, particularly Polymerases

3'-deoxyguanosine and its analogs are valuable tools for investigating the mechanisms of enzymes that interact with nucleic acids, especially polymerases. glenresearch.com Since DNA polymerases function by adding nucleotides to the 3'-hydroxyl group of a growing polynucleotide chain, the absence of this group in a 3'-deoxynucleoside analog effectively terminates chain extension. wikipedia.org

Q & A

Q. What synthetic strategies are optimal for preparing 3'-Deoxy-3'-methylguanosine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution at the 3'-position of protected guanosine derivatives. For example, a triflate intermediate (e.g., 2′-deoxy-2′-β-triflate-3′,5′-O-TIPDS-guanosine) can react with methylamine in THF at 60°C to introduce the methyl group at the 3'-position . Key considerations include:

- Protecting groups : Use 1,1,3,3-tetraisopropyldisiloxane (TIPDS) to protect the 3′ and 5′ hydroxyl groups, ensuring regioselectivity .

- Solvent and temperature : Methylamine in THF at elevated temperatures (e.g., 60°C) promotes efficient substitution .

- Purification : Column chromatography or recrystallization is critical for isolating the product from side reactions (e.g., elimination byproducts).

Q. How can researchers characterize the stability of this compound under experimental conditions?

Stability studies should assess:

- pH sensitivity : Monitor degradation via HPLC or LC-MS in buffers ranging from pH 4–9, as modified nucleosides may undergo hydrolysis or oxidation.

- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Evidence suggests that 3'-modified nucleosides are stable under standard storage conditions (dry, -20°C) .

- Light sensitivity : Conduct accelerated degradation studies under UV/visible light to identify photolytic byproducts .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory protection : For powder handling, use NIOSH-certified P95 respirators to avoid inhalation of particulates .

- Waste disposal : Segregate waste into halogenated organic containers and avoid drain disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can this compound be used to probe RNA structure-function relationships?

This analogue is valuable for studying RNA motifs reliant on 3′-hydroxyl interactions. Methodologies include:

- QSAR analysis : Correlate the methyl group’s steric and electronic effects with RNA binding affinity or catalytic activity (e.g., ribozyme function) .

- Crystallography/NMR : Resolve structures of RNA complexes with this compound to map interactions at the 3′-end, such as hydrogen bonding or packing density .

- Functional assays : Replace natural guanosine in RNA oligonucleotides and assess effects on thermal stability (via UV melting) or enzymatic processing (e.g., RNase cleavage rates) .

Q. What strategies resolve contradictions in biochemical data when studying this compound’s effects on RNA-protein interactions?

Conflicting data may arise from variations in experimental design. Mitigation approaches include:

- Control experiments : Compare results with unmodified RNA and other 3′-modified analogues (e.g., 3′-fluoro or 3′-azido derivatives) to isolate methyl-specific effects .

- Binding assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants under standardized buffer conditions (e.g., 150 mM NaCl, pH 7.4) .

- Replicate studies : Validate findings across orthogonal techniques (e.g., fluorescence anisotropy and electrophoretic mobility shift assays) .

Q. How does this compound participate in nucleotide metabolism or signaling pathways?

- Phosphorylation studies : Use kinase assays (e.g., with nucleoside kinases) to evaluate its conversion to triphosphate forms. Monitor incorporation into nucleic acids via radiolabeling (³²P or ³H) .

- Enzyme inhibition : Test its effect on RNA polymerase III activity in vitro, as 3′-modifications can alter substrate recognition in transcriptional machinery .

- Metabolic profiling : Employ LC-MS/MS to detect metabolites in cell lysates, identifying potential roles in stress signaling or tRNA modification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.